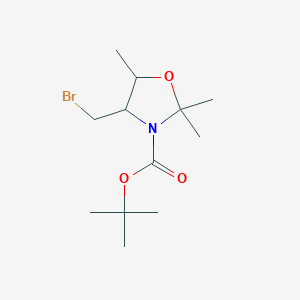![molecular formula C8H3BrF3NS B2370796 2-Bromo-5-(trifluoromethyl)benzo[d]thiazole CAS No. 1188047-34-8](/img/structure/B2370796.png)
2-Bromo-5-(trifluoromethyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(trifluoromethyl)benzo[d]thiazole is a chemical compound with the molecular formula C4HBrF3NS . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has a molecular weight of 232.02 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 232.02 . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Photophysical and Electrochemical Applications
A study by Tao et al. (2013) explored thiazole-based aromatic heterocyclic fluorescent compounds, including those with bromo and trifluoromethyl groups, for their adjustable electronic properties. They found that these compounds exhibit high luminescence quantum yields and thermal stability, making them suitable for photophysical and electrochemical applications (Tao et al., 2013).
Antimicrobial Activity
Jaber et al. (2021) synthesized a Cd(II) coordinate complex using a compound structurally related to 2-Bromo-5-(trifluoromethyl)benzo[d]thiazole and tested its antimicrobial activity. This highlights the potential of similar structures in antimicrobial applications (Jaber, Kyhoiesh, & Jawad, 2021).
Organic Semiconductor Applications
Chen et al. (2016) investigated benzo[d][1,2,3]thiadiazole and its isomers in the realization of organic semiconductors. This research suggests the utility of related thiazole compounds in electronic devices like transistors and solar cells (Chen et al., 2016).
Synthesis of Heterocyclic Building Blocks
Jiang et al. (2012) developed a method for preparing 2-bromodifluoromethyl benzo-1,3-diazoles, closely related to this compound. This synthesis is important for creating building blocks used in pharmaceutical and chemical manufacturing (Jiang et al., 2012).
Organic Ionic Liquids
A study by Davis and Forrester (1999) on thiazole-based organic ionic liquids (OILs) indicates the potential of thiazole derivatives in promoting chemical reactions, such as the benzoin condensation (Davis & Forrester, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers , and its specific targets are still under investigation.
Mode of Action
It is known that benzo[d]thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that benzo[d]thiazole derivatives have been studied for their potential role in inhibiting quorum sensing pathways in bacteria , which are crucial for bacterial communication and coordination of group behaviors.
properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-7-13-5-3-4(8(10,11)12)1-2-6(5)14-7/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXDKCYJYDOKIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188047-34-8 |
Source


|
| Record name | 2-bromo-5-(trifluoromethyl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370716.png)
![N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2370718.png)

![5-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2370721.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2370722.png)




![3-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2370731.png)
![11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B2370732.png)
![(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B2370733.png)
![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2370735.png)